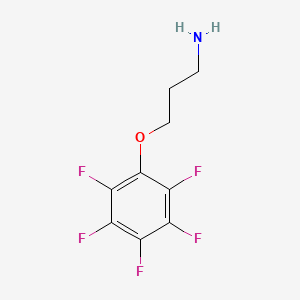

3-(Pentafluorophenoxy)propan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8F5NO |

|---|---|

Molecular Weight |

241.16 g/mol |

IUPAC Name |

3-(2,3,4,5,6-pentafluorophenoxy)propan-1-amine |

InChI |

InChI=1S/C9H8F5NO/c10-4-5(11)7(13)9(8(14)6(4)12)16-3-1-2-15/h1-3,15H2 |

InChI Key |

SNRYOKUMUFGXPS-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)COC1=C(C(=C(C(=C1F)F)F)F)F |

Origin of Product |

United States |

Structural Classification and Nomenclature in Contemporary Organic Chemistry

From a structural standpoint, 3-(Pentafluorophenoxy)propan-1-amine is classified as a fluorinated aryl ether amine. This classification arises from its key structural components: a pentafluorophenoxy group, a propyl linker, and a primary amine. The systematic IUPAC name for this compound is 3-(2,3,4,5,6-pentafluorophenoxy)propan-1-amine.

The molecule's core structure consists of a propane (B168953) chain where one terminus is functionalized with an amine group (-NH2), rendering it a propan-1-amine. The other end of the propyl chain is connected to a pentafluorinated benzene (B151609) ring through an ether linkage (-O-). This arrangement of atoms gives rise to its characteristic properties and reactivity.

Below is a data table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 3-(2,3,4,5,6-pentafluorophenoxy)propan-1-amine |

| CAS Number | 924836-03-3 |

| Molecular Formula | C₉H₈F₅NO |

| Molecular Weight | 241.16 g/mol |

| Structural Class | Fluorinated Aryl Ether Amine |

Chemical Significance of Pentafluorophenoxy and Primary Amine Moieties in Molecular Design

The unique chemical profile of 3-(Pentafluorophenoxy)propan-1-amine is a direct consequence of its two primary functional moieties: the pentafluorophenoxy group and the primary amine. Each contributes distinct and valuable properties in the context of molecular design and synthesis.

The Pentafluorophenoxy Group: The presence of five fluorine atoms on the phenyl ring dramatically influences the electronic nature of this moiety. Fluorine's high electronegativity results in a significant withdrawal of electron density from the aromatic ring, rendering it electron-deficient. This electronic characteristic imparts several key properties:

Chemical Stability: The electron-withdrawing nature of the fluorine atoms makes the aromatic ring less susceptible to electrophilic attack.

Modulation of Physicochemical Properties: The pentafluorophenoxy group can significantly alter properties such as lipophilicity and metabolic stability, which are crucial considerations in medicinal chemistry.

Reactivity towards Nucleophiles: The electron-deficient nature of the pentafluorophenyl ring makes it susceptible to nucleophilic aromatic substitution, providing a handle for further chemical modifications.

The Primary Amine Moiety: The primary amine group (-NH2) is a versatile functional group in organic chemistry, acting as both a base and a nucleophile. This dual reactivity allows for a wide range of chemical transformations:

Basicity: The lone pair of electrons on the nitrogen atom allows the amine to accept a proton, forming an ammonium (B1175870) salt. This property is fundamental in many biological and chemical processes.

Nucleophilicity: The primary amine can act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen bonds. This is a cornerstone of many synthetic strategies for building more complex molecules.

Hydrogen Bonding: The N-H bonds in the primary amine can participate in hydrogen bonding, influencing the molecule's intermolecular interactions and physical properties.

The combination of the electron-withdrawing pentafluorophenoxy group and the nucleophilic primary amine within the same molecule creates a unique chemical entity with potential for diverse applications in the synthesis of novel compounds.

Spectroscopic Characterization and Structural Elucidation of 3 Pentafluorophenoxy Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to map out the carbon-hydrogen framework, identify the electronic environment of the fluorine atoms, and confirm the connectivity between different parts of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the number and types of hydrogen and carbon atoms in 3-(Pentafluorophenoxy)propan-1-amine. The chemical structure contains distinct proton and carbon environments within the propyl chain and the pentafluorophenyl group.

¹H NMR Analysis: The ¹H NMR spectrum is expected to show signals corresponding to the three methylene (B1212753) groups of the propanamine chain and the two exchangeable protons of the primary amine.

The methylene group adjacent to the oxygen (C1'-H₂) is expected to be the most deshielded due to the electronegativity of the oxygen atom, appearing furthest downfield.

The methylene group adjacent to the nitrogen (C3'-H₂) will also be downfield, influenced by the electron-withdrawing nature of the amine group.

The central methylene group (C2'-H₂) would appear at an intermediate chemical shift, showing coupling to both adjacent methylene groups.

The amine protons (-NH₂) typically appear as a broad singlet, and their chemical shift can be highly variable depending on solvent, concentration, and temperature.

¹³C NMR Analysis: The ¹³C NMR spectrum will display signals for each of the nine unique carbon atoms in the molecule. The pentafluorophenyl ring carbons are significantly affected by the attached fluorine atoms, exhibiting complex coupling patterns (C-F coupling).

The carbons of the propyl chain (C1', C2', C3') will appear in the aliphatic region of the spectrum. The carbon bonded to the oxygen (C1') will be the most downfield of the three, while the carbon bonded to the nitrogen (C3') will also be deshielded.

The carbons of the pentafluorophenyl ring will appear in the aromatic region. The carbon atom bonded to the oxygen (C1'') will have a chemical shift characteristic of an ether linkage on an aromatic ring. The other five carbons (C2'' to C6'') will be split by the fluorine atoms attached to them or adjacent to them.

Interactive Table 1: Predicted ¹H NMR Data for this compound (Note: These are estimated values based on typical chemical shifts for similar structural motifs.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C1'-H ₂ | 4.2 - 4.4 | Triplet (t) | ~6.5 |

| C2'-H ₂ | 2.0 - 2.2 | Quintet (quin) | ~6.5 |

| C3'-H ₂ | 2.9 - 3.1 | Triplet (t) | ~6.5 |

Interactive Table 2: Predicted ¹³C NMR Data for this compound (Note: These are estimated values. Aromatic carbon signals will exhibit C-F coupling.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C 1' | 65 - 70 |

| C 2' | 28 - 32 |

| C 3' | 38 - 42 |

| C 1'' (C-O) | 145 - 150 |

| C 2''/C6'' (ortho-F) | 136 - 140 (doublet) |

| C 3''/C5'' (meta-F) | 140 - 144 (doublet) |

| C 4'' (para-F) | 138 - 142 (triplet) |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural connectivity. science.govsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the COSY spectrum would show a clear correlation between the protons on C1' and C2', and between the protons on C2' and C3', confirming the linear arrangement of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu The HSQC spectrum would show cross-peaks connecting the ¹H signal for C1'-H₂ to the ¹³C signal for C1', the C2'-H₂ signal to the C2' signal, and the C3'-H₂ signal to the C3' signal. This allows for the definitive assignment of the carbons in the propyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically 2-3 bonds) between protons and carbons. sdsu.edu Key HMBC correlations would include a cross-peak between the C1'-H₂ protons and the aromatic carbon C1'', confirming the ether linkage. Correlations between the C3'-H₂ protons and the C2' carbon would further solidify the propyl chain assignments.

Given the five fluorine atoms on the aromatic ring, ¹⁹F NMR spectroscopy is an essential characterization tool. nih.gov It provides information on the electronic environment of each fluorine atom. The pentafluorophenyl group has three distinct fluorine environments: ortho, meta, and para relative to the propanamine substituent.

ortho-Fluorines (F-2''/F-6''): These two fluorines are chemically equivalent and are expected to appear as one signal.

meta-Fluorines (F-3''/F-5''): These two fluorines are also equivalent and will produce a second distinct signal.

para-Fluorine (F-4''): This single fluorine will give rise to a third signal.

The chemical shifts and coupling patterns (F-F coupling) in the ¹⁹F NMR spectrum are highly characteristic of the substitution pattern on the fluorinated ring. rsc.org

The choice of deuterated solvent can influence the chemical shifts observed in NMR spectra, particularly for protons involved in hydrogen bonding. thieme-connect.deunn.edu.ng The amine protons (-NH₂) of this compound are protic and can exchange with deuterium (B1214612) from certain solvents (like D₂O or CD₃OD), causing their signal to diminish or disappear. In aprotic solvents like CDCl₃ or DMSO-d₆, these protons will be observable, but their chemical shift and peak shape (broad vs. sharp) can change significantly due to differences in hydrogen bonding interactions with the solvent molecules. thieme-connect.dereddit.com The chemical shifts of the propyl chain protons, especially C3'-H₂ which is alpha to the amine group, may also experience minor shifts depending on the solvent's polarity and hydrogen-bonding capability.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region. docbrown.info These bands are typically less broad than the O-H stretch of alcohols.

C-H Stretching: Absorptions corresponding to the sp³ C-H bonds of the propyl chain would be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1580-1650 cm⁻¹ region. docbrown.info

C-O-C Stretching: A strong absorption band characteristic of the aryl-alkyl ether linkage is expected in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

C-F Stretching: Strong, characteristic absorption bands for the C-F bonds of the pentafluorophenyl ring would be prominent in the fingerprint region, typically between 1100-1400 cm⁻¹.

Interactive Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (primary amine) | 3300 - 3500 (two bands) | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium-Strong |

| N-H Bend (primary amine) | 1580 - 1650 | Medium |

| C-O-C Stretch (aryl-alkyl ether) | 1200 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion often undergoes fragmentation, creating a unique pattern that can aid in structural elucidation. libretexts.org

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₉H₈F₅NO) is 241.16 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 241. Since it contains an odd number of nitrogen atoms, this peak will be at an odd nominal mass, consistent with the Nitrogen Rule. libretexts.org

Fragmentation Pattern: The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. A primary fragmentation pathway for aliphatic amines is alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orgdocbrown.info For this molecule, this would involve cleavage between C2' and C3', resulting in a stable, resonance-delocalized iminium ion fragment [CH₂=NH₂]⁺ at m/z = 30. Another likely fragmentation would be the cleavage of the ether bond, potentially leading to fragments corresponding to the pentafluorophenoxy cation (m/z = 183) or the propanamine side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms that absorb light.

For this compound, the primary chromophore is the pentafluorophenoxy group. The electronic transitions expected for this compound would primarily involve the π electrons of the aromatic ring and the non-bonding (n) electrons of the oxygen and nitrogen atoms.

The potential electronic transitions include:

π → π* (pi to pi star) transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. Aromatic systems, such as the pentafluorinated benzene (B151609) ring in the target molecule, typically exhibit strong absorptions in the UV region due to these transitions. The high degree of fluorination on the phenyl ring can influence the energy of these transitions, potentially causing a shift in the absorption maximum (λmax) compared to a non-fluorinated phenoxy group.

n → π* (n to pi star) transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen of the ether linkage or the nitrogen of the amine group) to an antibonding π* orbital of the aromatic ring. These transitions are generally of lower energy (occur at longer wavelengths) and have a lower molar absorptivity (intensity) compared to π → π* transitions.

Without experimental data, a precise data table cannot be generated. However, a hypothetical data table based on the expected transitions for a similar aromatic amine would look as follows. It is crucial to note that these are illustrative values and not experimental results for this compound.

Hypothetical UV-Vis Spectral Data

| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | ~200-230 | High (>10,000) |

| π → π (secondary) | ~260-280 | Moderate (1,000-5,000) |

| n → π* | >280 | Low (<1,000) |

Computational Chemistry and Theoretical Studies of 3 Pentafluorophenoxy Propan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

There are no specific studies available that apply quantum chemical calculations to determine the electronic structure and reactivity of 3-(Pentafluorophenoxy)propan-1-amine.

Density Functional Theory (DFT) Applications

No published research could be identified that has utilized Density Functional Theory (DFT) to investigate this compound. Such studies would typically provide insights into the molecule's geometry, electronic properties, and reactivity indices.

Ab Initio Methodologies

Similarly, a search of the scientific literature yielded no studies that have employed ab initio methods to analyze this compound. These higher-level computational methods, while resource-intensive, can provide highly accurate data on molecular properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no available research detailing the use of molecular dynamics simulations to study the conformational landscape or intermolecular interactions of this compound. Such simulations would be valuable for understanding its behavior in different environments and its interactions with other molecules.

Prediction of Key Physicochemical Parameters and Their Fluorine-Mediated Modulation (e.g., pKa, LogP)

Specific computational predictions for the pKa and LogP of this compound, and an analysis of how the pentafluorophenoxy group modulates these properties, are not present in the current body of scientific literature.

Theoretical Spectroscopy for the Prediction and Interpretation of Spectral Features

No theoretical spectroscopic studies have been published for this compound. Computational methods are often used to predict and help interpret experimental spectra, such as NMR, IR, and UV-Vis, but this has not been documented for this compound.

Derivatives and Functionalization Strategies for 3 Pentafluorophenoxy Propan 1 Amine

Modification at the Primary Amine Nitrogen

The primary amine group is a key site for functionalization, offering a straightforward handle to introduce a wide array of substituents and functional groups. These modifications can significantly alter the compound's basicity, polarity, and ability to interact with biological targets.

The primary amine of 3-(pentafluorophenoxy)propan-1-amine can be readily converted to secondary and tertiary amines through various synthetic methodologies. These reactions introduce alkyl, aryl, or other organic moieties, which can influence the molecule's lipophilicity and steric profile.

Reductive Amination: A common and efficient method for the synthesis of secondary and tertiary amines is reductive amination. This one-pot reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being popular choices due to their mildness and selectivity.

General Reaction Scheme for Reductive Amination

N-Alkylation: Direct N-alkylation with alkyl halides provides another route to secondary and tertiary amines. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. To control the degree of alkylation and avoid the formation of quaternary ammonium (B1175870) salts, the stoichiometry of the alkylating agent and the reaction conditions must be carefully controlled.

| Reagent | Product Type | Reaction Conditions |

| Aldehyde/Ketone + Reducing Agent | Secondary or Tertiary Amine | Mild acidic or neutral pH |

| Alkyl Halide + Base | Secondary, Tertiary, or Quaternary Amine | Aprotic solvent, presence of a non-nucleophilic base |

The primary amine can also be acylated or sulfonylated to form stable amide and sulfonamide linkages, respectively. These derivatives are often explored to modulate the electronic properties and hydrogen bonding capabilities of the molecule.

Amide Formation: Amides are typically synthesized by reacting the primary amine with an acyl chloride or a carboxylic acid anhydride. The reaction with acyl chlorides is generally rapid and proceeds under mild conditions, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the generated hydrochloric acid.

Sulfonamide Formation: Similarly, sulfonamides are prepared by the reaction of the primary amine with a sulfonyl chloride. This reaction is also typically performed in the presence of a base. The resulting sulfonamide group is a key pharmacophore in many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor.

| Reagent | Derivative | Key Features |

| Acyl Chloride/Anhydride | Amide | Increased metabolic stability, altered electronic properties |

| Sulfonyl Chloride | Sulfonamide | Hydrogen bond donor/acceptor, common pharmacophore |

Functionalization of the Pentafluorophenyl Ring

The pentafluorophenyl ring is a highly electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity provides a powerful tool for introducing a variety of substituents onto the aromatic ring, thereby modulating the electronic and steric properties of the molecule.

The fluorine atoms on the ring can be displaced by a range of nucleophiles, with the fluorine atom at the para position (C-4) being the most susceptible to substitution due to the combined electron-withdrawing effects of the other four fluorine atoms and the ether linkage. Common nucleophiles used in SNAr reactions on pentafluorophenyl rings include alkoxides, phenoxides, thiophenoxides, and amines.

General Reaction Scheme for Nucleophilic Aromatic Substitution

The reaction conditions for SNAr typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often require elevated temperatures to proceed at a reasonable rate. The choice of nucleophile and reaction conditions allows for the selective introduction of a wide variety of functional groups onto the aromatic core.

| Nucleophile | Substituted Product | Potential Impact |

| Alkoxide (RO-) | Alkoxy-substituted derivative | Altered solubility and metabolic profile |

| Thiolate (RS-) | Thioether derivative | Modified electronic properties and binding interactions |

| Amine (R2NH) | Amino-substituted derivative | Introduction of basic centers, potential for new H-bonds |

Design and Synthesis of Prodrugs and Bioisosteres Incorporating the Scaffold

The this compound scaffold can be incorporated into prodrugs and bioisosteres to improve pharmacokinetic properties and modulate biological activity.

Prodrugs: A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. For this compound, the primary amine is an ideal handle for prodrug design. One common strategy is the formation of a carbamate (B1207046) prodrug. Carbamates can be synthesized by reacting the primary amine with a suitable chloroformate or by a three-component reaction involving the amine, carbon dioxide, and an alkyl halide. nih.gov These carbamate linkages can be designed to be cleaved by esterases in the body, releasing the active primary amine.

Bioisosteres: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. In the context of this compound, bioisosteric replacements can be considered for various parts of the molecule.

Medicinal Chemistry and Biological Activity Studies of Phenoxypropanamines

Structure-Activity Relationship (SAR) Investigations of the Phenoxypropanamine Scaffold

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how chemical structure modifications impact a compound's biological activity. nih.govfrontiersin.org For the phenoxypropanamine scaffold, SAR investigations have revealed several key determinants of activity. mdpi.comresearchgate.net Modifications typically focus on three main regions: the aromatic (phenoxy) ring, the propanamine linker, and the terminal amine group.

The nature and position of substituents on the phenoxy ring are critical. In the case of 3-(Pentafluorophenoxy)propan-1-amine, the ring is perfluorinated. The pentafluorophenyl group (C₆F₅) is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms, which significantly alters the electronic properties of the phenyl ring. numberanalytics.com This modification can influence several factors:

Lipophilicity and Binding: Fluorine substitution is a common strategy to increase lipophilicity, which can enhance membrane permeability and hydrophobic interactions with biological targets. benthamscience.comresearchgate.net The increased lipophilicity from the five fluorine atoms in this compound would be expected to strongly influence its biodistribution and binding characteristics. nih.gov

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. tandfonline.com Introducing fluorine at sites susceptible to metabolic oxidation can block these pathways, thereby increasing the compound's metabolic stability and half-life. tandfonline.comnih.gov Perfluorination, as seen in the subject compound, would render the aromatic ring highly resistant to oxidative metabolism.

Receptor Interactions: The electron-deficient nature of the pentafluorophenyl ring can alter its interaction with target proteins. It can participate in non-covalent interactions, such as π-stacking with electron-rich aromatic residues in a binding pocket, in a manner distinct from non-fluorinated or less-fluorinated analogs.

The length and conformation of the propanamine linker are also crucial for orienting the terminal amine and the phenoxy ring correctly within a target's binding site. The terminal primary amine is a key functional group, often involved in critical hydrogen bonding or ionic interactions with acidic residues (e.g., aspartate, glutamate) in a receptor or enzyme active site.

Exploration of Biological Targets and Mechanistic Underpinnings of Action

Phenoxypropanamine derivatives are known to interact with a wide range of biological targets, particularly within the central nervous system (CNS). Their structural similarity to endogenous neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) allows them to bind to various receptors and transporters.

A primary area of investigation for phenoxypropanamines is their interaction with serotonin (5-HT) receptors. nih.gov Different substitution patterns on the phenoxy ring can confer selectivity for various 5-HT receptor subtypes, such as 5-HT₁A, 5-HT₂A, and 5-HT₂C. nih.govresearchgate.netguidetopharmacology.org For instance, certain methoxy (B1213986) substitutions have been shown to enhance affinity for 5-HT receptors. nih.gov

| Compound Scaffold | Substitution Pattern | Anticipated Effect on 5-HT Receptor Affinity |

|---|---|---|

| Phenoxypropanamine | Unsubstituted | Baseline Affinity |

| Phenoxypropanamine | Methoxy groups | Generally enhances affinity nih.gov |

| Phenoxypropanamine | Single Halogen (e.g., Fluoro, Bromo) | Can enhance affinity, position-dependent nih.gov |

| This compound | Pentafluoro | Significant alteration of electronic and hydrophobic properties; potential for strong but unpredictable changes in affinity and selectivity numberanalytics.combenthamscience.com |

Phenoxypropanamine analogs have also been explored as inhibitors of various enzymes. nih.gov Key enzyme targets for this class of compounds could include monoamine oxidases (MAO-A and MAO-B), which are involved in the metabolism of neurotransmitters, and cholinesterases (AChE and BChE), which are relevant in neurodegenerative disorders. nih.gov

The inhibitory profile of a compound is determined by its ability to bind to the enzyme's active site and prevent the substrate from binding. nih.gov For this compound, the highly electron-deficient aromatic ring could form specific interactions with residues in an enzyme's active site. The potential for a compound to act as an enzyme inhibitor is often evaluated by determining its IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity. While no specific data exists for this compound, research on other small molecules shows that fluorination can significantly impact enzyme inhibitory potential. researchgate.netmdpi.com

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Analysis

Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and its biological target (e.g., a protein receptor or enzyme). nih.govresearchgate.net These methods can provide valuable insights into the binding mode, affinity, and selectivity of a compound, guiding further SAR studies. mdpi.commdpi.com

For this compound, a docking simulation would involve placing the molecule into the known crystal structure or a homology model of a target protein, such as a serotonin receptor. The simulation would calculate the most stable binding pose and estimate the binding energy. Key interactions that would be analyzed include:

Ionic Bonds: The protonated primary amine of the ligand forming a salt bridge with an acidic residue (e.g., Aspartic Acid) in the binding pocket.

Hydrogen Bonds: The amine group acting as a hydrogen bond donor.

Hydrophobic Interactions: The propanamine chain interacting with nonpolar residues.

Aromatic Interactions: The pentafluorophenyl ring interacting with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. Due to its electron-deficient nature, it may favor "orthogonal multipolar" or "parallel-displaced" stacking interactions rather than traditional π-π stacking seen with electron-rich rings.

These simulations could help explain how perfluorination impacts binding affinity and selectivity compared to less-fluorinated analogs, providing a structural basis for observed biological activities. mdpi.com

Cellular Biological Evaluation in Relevant Assays (e.g., Cytotoxicity, Apoptosis Induction, Cell Growth Inhibition)

Cell-based assays are crucial for evaluating the biological effects of a compound in a more complex biological system than isolated proteins. omicsonline.org These assays can determine a compound's cytotoxicity (ability to kill cells), its potential to induce programmed cell death (apoptosis), or its capacity to inhibit cell proliferation (cytostatic effect). researchgate.netnih.gov

Phenolic compounds, the broader class to which phenoxypropanamines belong, have been studied for their cytotoxic and apoptosis-inducing effects. nih.govrotman-baycrest.on.ca The activity of these compounds is often related to their physicochemical properties, such as hydrophobicity (log P) and electronic parameters (sigma). nih.gov For electron-attracting phenols, cytotoxicity has been shown to be critically dependent on hydrophobicity. nih.gov

Given the high lipophilicity expected for this compound due to its perfluorinated ring, it would be a candidate for cytotoxicity screening in various cell lines, such as cancer cell lines (e.g., MCF-7, HCT 116) or neuronal cells, depending on the therapeutic target of interest. researchgate.netrotman-baycrest.on.ca Assays like the MTT or MTS assay would be used to determine the compound's IC₅₀ or GI₅₀ value, quantifying its potency in inhibiting cell growth or viability. nih.gov If found to be cytotoxic, further assays using techniques like flow cytometry could determine if the mechanism of cell death is apoptosis or necrosis. omicsonline.org

| Assay Type | Purpose | Typical Endpoint Measured |

|---|---|---|

| MTT/MTS Assay | Measures cell viability and proliferation. nih.gov | IC₅₀ / GI₅₀ (Concentration for 50% inhibition) |

| Annexin V/PI Staining | Differentiates between apoptosis and necrosis. nih.gov | Percentage of apoptotic vs. necrotic cells |

| Caspase Activity Assay | Measures activation of key apoptosis enzymes. nih.gov | Fold-increase in caspase-3/7 activity |

| Colony Formation Assay | Assesses long-term ability of cells to proliferate. | Number and size of cell colonies |

Coordination Chemistry of 3 Pentafluorophenoxy Propan 1 Amine

Ligand Properties of the Primary Amine Moiety in Coordination Compounds

The primary amine group (-NH₂) in 3-(Pentafluorophenoxy)propan-1-amine theoretically possesses a lone pair of electrons on the nitrogen atom, making it a potential Lewis base capable of coordinating to a metal center. The presence of the electron-withdrawing pentafluorophenoxy group could influence the basicity and donor strength of the amine. The fluorine atoms on the phenyl ring are strongly electronegative, which would likely reduce the electron density on the nitrogen atom through inductive effects. This could result in weaker coordination to metal centers compared to simple alkylamines. However, without experimental data, any discussion on its specific ligand properties, such as its pKa value, steric hindrance, or preferred coordination modes, remains speculative.

Synthesis and Characterization of Metal Complexes

A comprehensive search of chemical databases and scientific literature yielded no specific reports on the synthesis and characterization of metal complexes involving this compound as a ligand.

Transition Metal Coordination Chemistry

There are currently no published studies detailing the reaction of this compound with transition metals. Consequently, no information is available on the potential structures, geometries, or magnetic properties of any such complexes.

Main Group Element Coordination Chemistry

Similarly, the coordination chemistry of this amine with main group elements has not been explored in the available literature. There are no reports on its reactions with elements such as aluminum, tin, or silicon to form coordination compounds.

Advanced Spectroscopic Analysis of Coordination Compounds

As no coordination compounds of this compound have been synthesized and reported, there is no corresponding spectroscopic data to analyze. Typically, the formation of a metal-amine complex would be expected to produce observable shifts in spectroscopic analyses. For instance, in Fourier-transform infrared (FTIR) spectroscopy, the N-H stretching and bending vibrations would be altered upon coordination. Nuclear magnetic resonance (NMR) spectroscopy would show changes in the chemical shifts of the protons and carbons near the amine group. UV-Visible spectroscopy could reveal new electronic transitions upon complexation, and mass spectrometry would confirm the mass of the new complex. However, no such data is available for this specific ligand.

Catalytic Applications of Metal-Amine Complexes

The catalytic potential of metal complexes is intrinsically linked to their structure and electronic properties. Given that no metal complexes of this compound have been documented, there is no research on their application in catalysis. While metal-amine complexes are widely used as catalysts in various organic transformations, the specific effects that the pentafluorophenoxy group might have on the catalytic activity of a metal center remain unknown.

Supramolecular Chemistry Involving 3 Pentafluorophenoxy Propan 1 Amine

Investigation of Non-Covalent Interactions: Hydrogen Bonding, Halogen Bonding, and π-π Stacking

The unique combination of functional groups in 3-(Pentafluorophenoxy)propan-1-amine allows for a diverse range of non-covalent interactions that can dictate its assembly in the solid state and in solution.

Halogen Bonding: Although fluorine is the most electronegative element, it is generally a poor halogen bond acceptor. However, under certain circumstances, fluorine atoms can participate in weak halogen bonding interactions. More significantly, the electron-rich π-system of other molecules could interact with the electrophilic regions on the fluorine atoms.

π-π Stacking: The pentafluorophenyl ring is an electron-deficient aromatic system. This electronic characteristic strongly influences its stacking behavior. Interactions between two pentafluorophenyl rings would likely adopt a parallel-displaced orientation to minimize electrostatic repulsion. rsc.org However, a more favorable interaction is expected between the electron-deficient pentafluorophenyl ring of one molecule and an electron-rich aromatic system of another, leading to a co-planar, fully stacked geometry. rsc.org These interactions are primarily driven by electrostatic and dispersion forces.

| Interaction Type | Potential Donor/Acceptor Sites | Expected Geometry | Relative Strength |

|---|---|---|---|

| Hydrogen Bonding | Donor: -NH₂ Acceptor: -NH₂, Ether -O-, -F | Directional | Strong to Weak |

| Halogen Bonding | Donor: Potentially other halogens Acceptor: -F (weak) | Directional | Weak |

| π-π Stacking | Pentafluorophenyl ring with another aromatic system | Parallel-displaced or co-planar | Moderate |

Host-Guest Chemistry and Principles of Molecular Recognition

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. frontiersin.org Given its structure, this compound could potentially act as a guest molecule in various host systems.

The protonated form of the primary amine, -NH₃⁺, could be effectively recognized and bound by macrocyclic hosts such as crown ethers or calixarenes through strong ion-dipole interactions and hydrogen bonding. frontiersin.org The flexible propan-1-amine chain allows the molecule to adopt a suitable conformation to fit within the host's cavity.

The pentafluorophenyl group can also play a crucial role in molecular recognition. Its size and shape, along with its potential for π-π stacking and C-F···π interactions, could lead to selective binding within hydrophobic cavities of hosts like cyclodextrins or larger synthetic macrocycles. The recognition process would be governed by a combination of factors including size and shape complementarity, as well as the electronic nature of both the host and the guest.

Self-Assembly and Self-Organization Processes in Molecular Systems

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The diverse functional groups on this compound make it a prime candidate for forming complex self-assembled systems.

In solution, depending on the solvent and concentration, the molecule could form various aggregates. In nonpolar solvents, hydrogen bonding between the amine groups might dominate, leading to the formation of oligomeric chains or cyclic structures. In protic solvents, competition from solvent molecules would modulate these interactions.

In the solid state, a hierarchical assembly process can be envisioned. Strong hydrogen bonds would likely form the primary structural motifs, which are then organized into a three-dimensional structure through weaker π-π stacking and van der Waals forces. The interplay between the strong, directional hydrogen bonds and the less directional but significant stacking interactions would determine the final crystal packing. Studies on similar polyfluorinated arylamines have shown that co-crystallization with molecules like 18-crown-6 can lead to the formation of one-dimensional supramolecular assemblies supported by N-H···O and π-stacking interactions. rsc.org

Crystal Engineering and Design of Solid-State Assemblies

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.gov For this compound, a crystal engineering approach would focus on predictably utilizing the available non-covalent interactions.

By introducing co-forming molecules with complementary functional groups, it is possible to steer the self-assembly towards specific architectures. For example, co-crystallization with dicarboxylic acids could lead to the formation of salts or co-crystals with well-defined hydrogen-bonded networks. The primary ammonium (B1175870) group would interact with the carboxylate groups, forming robust supramolecular synthons.

Emerging Research Directions and Future Perspectives for 3 Pentafluorophenoxy Propan 1 Amine

Integration with Advanced Materials Science for Functional Systems

The unique electronic and physical properties imparted by the pentafluorophenyl group make 3-(Pentafluorophenoxy)propan-1-amine a compelling candidate for the development of advanced functional materials. The high electronegativity and thermal stability associated with fluorinated aromatic compounds could be harnessed to create novel polymers and surface coatings. numberanalytics.comrsc.org

Future research could focus on utilizing this compound as a key building block in several ways:

Polymer Synthesis: The primary amine functionality allows the molecule to serve as a monomer in the synthesis of polyamides, polyimides, or epoxy resins. The resulting polymers would incorporate the PFP ether moiety, potentially leading to materials with enhanced thermal stability, chemical resistance, low dielectric constants, and specific surface properties like hydrophobicity. rsc.orgnih.gov

Surface Modification: The amine group can be used to graft the molecule onto the surface of substrates like silicon wafers, metal oxides, or nanoparticles that have been functionalized with electrophilic groups. This could create surfaces with low surface energy, tailored wettability, and unique electronic characteristics.

Functional Nanoparticles: Similar to how PFP esters are used to functionalize nanoparticles for covalent coupling, the amine group of this compound could react with activated nanoparticles to create stable, functionalized nanomaterials for use in electronics, sensors, or composites. nih.gov

Table 1: Potential Applications in Materials Science

| Application Area | Role of this compound | Potential Properties of Resulting Material |

|---|---|---|

| High-Performance Polymers | Monomer (e.g., for polyamides) | High thermal stability, chemical resistance, low dielectric constant |

| Surface Engineering | Surface modification agent | Hydrophobicity, low surface energy, tailored electronic properties |

| Nanomaterials | Functionalizing ligand | Stable core-shell structures, targeted delivery, enhanced composite strength |

| Optoelectronics | Component in organic semiconductors | Tuned electronic properties due to the electron-withdrawing PFP group rsc.org |

Applications in Chemical Biology and Proteomic Investigations

The fields of chemical biology and proteomics rely on molecular tools to probe and understand complex biological systems. The structure of this compound contains features that make it a promising scaffold for the development of such tools.

¹⁹F NMR Probes: Fluorine has no natural isotopes in biological systems, and the ¹⁹F nucleus is highly sensitive in Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net By incorporating this compound into a larger bioactive molecule, the PFP group can act as a sensitive reporter. Changes in its NMR signal could provide detailed information about the molecule's binding events, conformational changes, or local environment within a protein. researchgate.net

Bioconjugation and Labeling: The primary amine provides a chemical handle for conjugation to biomolecules. While PFP esters are known to react with amines for bioconjugation, the amine on this compound can be used in reverse, reacting with activated esters (like NHS esters) or other electrophiles on proteins or nucleic acids. wikipedia.orgrsc.org This would attach the pentafluorophenoxy group as a stable tag for detection or property modulation.

Proteomic Sample Fractionation: Stationary phases based on pentafluorophenyl chemistry are used in reversed-phase chromatography to provide an alternative method for the prefractionation of complex peptide mixtures in proteomics workflows. nih.govresearchgate.net Investigating the utility of this compound or its derivatives as components in novel separation media could be a fruitful research direction.

Exploration of Novel Catalytic Applications Beyond Current Paradigms

The development of novel catalysts is essential for advancing chemical synthesis. The structure of this compound suggests its potential use as a ligand in organometallic catalysis. The amine and ether oxygen atoms can act as coordination sites for a metal center.

The key feature in this context is the intensely electron-withdrawing nature of the pentafluorophenyl ring. numberanalytics.com When coordinated to a metal, this ligand would significantly influence the electronic density of the catalytic center. This modulation could:

Enhance Reactivity: By making the metal center more electrophilic, it could enhance its reactivity in certain catalytic cycles, such as oxidation or cross-coupling reactions.

Stabilize Catalytic Species: The PFP group could stabilize specific oxidation states of the metal that are key intermediates in a catalytic pathway.

Induce Novel Selectivity: The unique steric and electronic profile of a ligand derived from this compound could lead to novel reactivity or selectivity (e.g., regioselectivity or chemoselectivity) that is not achievable with conventional ligands. Research into synthesizing metal complexes with this compound and screening them in various catalytic transformations represents a significant opportunity for discovery. nih.gov

Development of Highly Efficient and Sustainable Synthetic Strategies

As the potential applications of this compound are explored, the need for efficient and environmentally benign methods for its synthesis becomes critical. Current strategies for analogous aryl ethers often rely on nucleophilic aromatic substitution or modern cross-coupling reactions.

Future research should focus on developing a synthetic route that is both high-yielding and sustainable. Key areas for improvement include:

Catalyst Development: While palladium-catalyzed C-O cross-coupling reactions are effective for creating fluorinated aryl ethers, research into using more abundant and less toxic first-row transition metals (e.g., nickel or copper) would be a significant advance. nih.govacs.org

Atom Economy: Designing a synthesis that minimizes waste and maximizes the incorporation of atoms from the starting materials into the final product. This could involve exploring cascade reactions where multiple bonds are formed in a single operation. nih.gov

Green Solvents and Conditions: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or solvent-free conditions. Additionally, exploring energy-efficient activation methods such as microwave irradiation or mechanochemistry could reduce the environmental footprint of the synthesis. nih.gov

Metal-Free Approaches: Investigating modern metal-free coupling strategies, such as those mediated by sulfuryl fluoride (B91410), could provide a more sustainable alternative to transition-metal-catalyzed methods. acs.org

Table 2: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Precursors | Advantages | Challenges / Research Focus |

|---|---|---|---|

| Williamson Ether Synthesis | Pentafluorophenol (B44920), 3-halopropan-1-amine | Simple, well-established | Often requires harsh basic conditions, limited scope |

| Pd-Catalyzed C-O Coupling | Pentafluorophenyl bromide, 3-aminopropan-1-ol | High efficiency, broad functional group tolerance nih.gov | Cost of palladium, potential for catalyst contamination |

| Cu/Ni-Catalyzed C-O Coupling | Pentafluorophenyl halide, 3-aminopropan-1-ol | Lower catalyst cost, more sustainable metals | Often require higher temperatures, catalyst optimization needed |

| Metal-Free Activation | Pentafluorophenol, activated 3-aminopropan-1-ol | Avoids transition metal use, potentially greener acs.org | Scope and efficiency for this specific substrate need to be established |

Further Elucidation of Mechanism of Action through Multidisciplinary Approaches

Should this compound or its derivatives show promise in biological or materials applications, a deep understanding of its mechanism of action will be crucial. This requires a collaborative, multidisciplinary approach combining computational, biochemical, and biophysical methods.

A potential roadmap for elucidating a biological mechanism of action would involve:

Initial Screening and Target Hypothesis: High-throughput screening against various cell lines or enzyme panels to identify a biological effect.

Computational Modeling: If a target class is identified, molecular docking and simulation studies can predict binding modes and identify key interactions between the compound and the protein target.

Biophysical Validation: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NMR spectroscopy (leveraging the ¹⁹F signal) can be used to confirm direct binding to the predicted target and determine binding affinity and kinetics.

Chemical Proteomics: Utilizing advanced mass spectrometry-based techniques, a derivative of the compound could be used as a probe to identify its protein interactors directly within a complex cellular environment. biorxiv.orgnih.gov

Structural Biology: Co-crystallization of the compound with its target protein followed by X-ray crystallography or Cryo-EM would provide atomic-level detail of the binding interaction, guiding future structure-activity relationship (SAR) studies.

By integrating these diverse techniques, researchers can build a comprehensive model of how this compound exerts its effects, paving the way for its rational optimization for any identified application.

Q & A

Q. What experimental approaches are optimal for studying the metabolic pathways of this compound in vivo?

- Methodological Answer :

- Radioisotope Labeling : Synthesize ¹⁴C-labeled analogs for tracking metabolite distribution via autoradiography .

- LC-MS/MS Metabolomics : Identify phase I/II metabolites using high-resolution mass spectrometers (e.g., Q-Exactive) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.